molecular formula C8H8BClO2 B14202247 2-(2-Chlorophenyl)-1,3,2-dioxaborolane CAS No. 871817-14-0

2-(2-Chlorophenyl)-1,3,2-dioxaborolane

Cat. No.: B14202247
CAS No.: 871817-14-0
M. Wt: 182.41 g/mol
InChI Key: RNZFOSSIYCRAAP-UHFFFAOYSA-N
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Description

2-(2-Chlorophenyl)-1,3,2-dioxaborolane is an organoboron compound that features a boron atom bonded to two oxygen atoms and a 2-chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chlorophenyl)-1,3,2-dioxaborolane typically involves the reaction of 2-chlorophenylboronic acid with a diol, such as ethylene glycol, under dehydrating conditions. The reaction is often catalyzed by an acid or a base to facilitate the formation of the boronate ester linkage. The general reaction scheme is as follows:

[ \text{2-chlorophenylboronic acid} + \text{ethylene glycol} \rightarrow \text{this compound} + \text{water} ]

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation or recrystallization are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chlorophenyl)-1,3,2-dioxaborolane can undergo various chemical reactions, including:

    Oxidation: The boron atom can be oxidized to form boronic acids or borates.

    Reduction: The compound can be reduced to form borohydrides.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or sodium perborate can be used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base like potassium carbonate or sodium hydroxide.

Major Products Formed

    Oxidation: Boronic acids or borates.

    Reduction: Borohydrides.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2-Chlorophenyl)-1,3,2-dioxaborolane has several applications in scientific research:

    Organic Synthesis: It is used as a building block for the synthesis of more complex molecules.

    Medicinal Chemistry: The compound is explored for its potential as a pharmacophore in drug design.

    Materials Science: It is used in the development of boron-containing polymers and materials with unique properties.

    Catalysis: The compound can act as a catalyst or a ligand in various catalytic processes.

Mechanism of Action

The mechanism of action of 2-(2-Chlorophenyl)-1,3,2-dioxaborolane depends on its application. In organic synthesis, it acts as a boron source that can form stable boronate esters with diols. In medicinal chemistry, the compound may interact with biological targets through its boron atom, which can form reversible covalent bonds with biomolecules such as enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Chlorophenyl)boronic acid
  • 2-(2-Chlorophenyl)-1,3,2-dioxaborinane
  • 2-(2-Chlorophenyl)-1,3,2-dioxaborane

Uniqueness

2-(2-Chlorophenyl)-1,3,2-dioxaborolane is unique due to its specific boronate ester structure, which imparts distinct reactivity and stability compared to other boron-containing compounds

Properties

CAS No.

871817-14-0

Molecular Formula

C8H8BClO2

Molecular Weight

182.41 g/mol

IUPAC Name

2-(2-chlorophenyl)-1,3,2-dioxaborolane

InChI

InChI=1S/C8H8BClO2/c10-8-4-2-1-3-7(8)9-11-5-6-12-9/h1-4H,5-6H2

InChI Key

RNZFOSSIYCRAAP-UHFFFAOYSA-N

Canonical SMILES

B1(OCCO1)C2=CC=CC=C2Cl

Origin of Product

United States

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